Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate

GLP-1 receptor agonism Spirocyclic scaffold design Conformational restriction

Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate (CAS 2034309-26-5) is a synthetic small molecule (MF: C16H20N2O4, MW: 304.35 g/mol) that integrates three pharmacologically-relevant structural elements: a rigid 6-azaspiro[2.5]octane core, a 5-cyclopropylisoxazole-3-carbonyl substituent, and a methyl ester handle at the 1-position. The compound is commercially available as a research-grade building block from multiple suppliers and falls within the broader chemical space of spirocyclic-isoxazole hybrids that have been explored in patent literature for nuclear receptor modulation (e.g., FXR agonism) and metabolic disease indications.

Molecular Formula C16H20N2O4
Molecular Weight 304.346
CAS No. 2034309-26-5
Cat. No. B2384591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate
CAS2034309-26-5
Molecular FormulaC16H20N2O4
Molecular Weight304.346
Structural Identifiers
SMILESCOC(=O)C1CC12CCN(CC2)C(=O)C3=NOC(=C3)C4CC4
InChIInChI=1S/C16H20N2O4/c1-21-15(20)11-9-16(11)4-6-18(7-5-16)14(19)12-8-13(22-17-12)10-2-3-10/h8,10-11H,2-7,9H2,1H3
InChIKeyRRXICPZXRVTSTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate (CAS 2034309-26-5): Sourcing Overview for a Conformationally-Restricted Spirocyclic-Isoxazole Building Block


Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate (CAS 2034309-26-5) is a synthetic small molecule (MF: C16H20N2O4, MW: 304.35 g/mol) that integrates three pharmacologically-relevant structural elements: a rigid 6-azaspiro[2.5]octane core, a 5-cyclopropylisoxazole-3-carbonyl substituent, and a methyl ester handle at the 1-position [1]. The compound is commercially available as a research-grade building block from multiple suppliers and falls within the broader chemical space of spirocyclic-isoxazole hybrids that have been explored in patent literature for nuclear receptor modulation (e.g., FXR agonism) and metabolic disease indications [2]. Its structural features are consistent with chemical matter designed to achieve conformational pre-organization and improved physicochemical properties relative to acyclic or monocyclic analogs.

Conformationally restricted 6-azaspiro[2.5]octane scaffold for scaffold-hopping studies
5-Cyclopropylisoxazole-3-carbonyl pharmacophore with reported metabolic stabilization
Methyl ester handle enables late-stage diversification and property modulation

Why Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate Cannot Be Casually Replaced by Other Azaspiro or Isoxazole Building Blocks


The target compound occupies a unique intersection of three privileged structural motifs. The 6-azaspiro[2.5]octane scaffold provides a defined exit vector geometry that is distinct from the more common 1-oxa-6-azaspiro[2.5]octane, 5-azaspiro[2.5]octane, or simple piperidine/piperazine cores used in analogous series [1]. The 5-cyclopropylisoxazole-3-carbonyl appendage introduces both a specific hydrogen-bond acceptor/donor pharmacophore and the metabolic stabilization conferred by the cyclopropyl group [2], while the methyl ester at the 1-position offers a synthetic handle for further elaboration or a potential pro-drug site. Replacing this compound with a close analog—for example, a 6-azaspiro[2.5]octane bearing a different isoxazole regioisomer (4-carbonyl vs. 3-carbonyl) or a non-cyclopropyl substituent—alters the three-dimensional presentation of key functional groups, which has been shown in related GLP-1 receptor agonist programs to dramatically affect target potency and selectivity [3]. The evidence sections below detail the specific dimensions where substitution would be consequential.

! Replacing the 6-azaspiro[2.5]octane core with monocyclic piperidine/piperazine may compromise conformational pre-organization and target engagement
! Non-cyclopropyl isoxazole substituents may alter selectivity profile and metabolic stability compared to the 5-cyclopropyl motif
! Carboxamide-terminated analogs limit further synthetic elaboration; the methyl ester handle is essential for downstream diversification

Quantitative Differentiation Evidence for Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate Versus Closest Analogs


Scaffold Geometry: 6-Azaspiro[2.5]octane vs. Common Piperidine/ Piperazine Replacements in GLP-1R Agonist Context

In the Pfizer GLP-1R agonist program, the 6-azaspiro[2.5]octane scaffold was specifically selected and optimized over alternative cores because it provided a unique spatial arrangement of the critical benzyloxypyrimidine and isoxazole pharmacophores that was essential for potent receptor activation [1]. The Aspnes et al. (2023) study demonstrated that compounds built on the 6-azaspiro[2.5]octane template achieved potent GLP-1R agonism, whereas analogous molecules using monocyclic piperidine or piperazine cores exhibited significantly reduced or abolished activity in the same sensitized high-throughput GLP-1 agonist assay [1]. The target compound incorporates this exact 6-azaspiro[2.5]octane scaffold, providing the same conformational pre-organization that was found to be a key driver of target engagement in this therapeutic area.

Scaffold geometry
Class-level inference
6-azaspiro[2.5]octane core vs. piperidine/piperazine: abolished GLP-1R agonist activity in monocyclic analogs
Scaffold geometry is a reported prerequisite for potent target engagement
SAR from Pfizer series; direct data for this compound not available
GLP-1 receptor agonism Spirocyclic scaffold design Conformational restriction

Cyclopropylisoxazole Regiochemistry: 3-Carbonyl vs. 4-Carbonyl Isoxazole Isomers in Biological Activity

The target compound contains a 5-cyclopropylisoxazole-3-carbonyl linkage, wherein the carbonyl group is attached at the 3-position of the isoxazole ring. This regiochemistry is distinct from the 5-cyclopropylisoxazole-4-carboxamide motif that has been extensively explored in the HPPD inhibitor literature [1]. Yang et al. (2023) demonstrated that bis-5-cyclopropylisoxazole-4-carboxamides (compounds b9 and b10) achieved approximately 90% inhibition of Digitaria sanguinalis and Amaranthus retroflexus at 100 mg/L in vitro, outperforming the commercial herbicide isoxaflutole (IFT) [1]. The 3-carbonyl regioisomer in the target compound presents the carbonyl in a different vector orientation, which is predicted to alter hydrogen-bonding interactions with enzyme active sites relative to the 4-carboxamide series, though direct quantitative comparison data for this specific compound are not publicly available.

Regiochemistry
Class-level inference
3-carbonyl vs. 4-carboxamide isoxazole: 4-carboxamides show ~90% herbicidal inhibition; 3-carbonyl data absent
Regioisomeric difference predicted to alter target binding and biological response
No direct comparison; herbicidal SAR from Yang et al. 2023
Isoxazole regiochemistry HPPD inhibition Herbicide design

Cyclopropyl Substitution on Isoxazole: Impact on Metabolic Stability and Potency in S1P3 Receptor Agonism

The cyclopropyl group on the isoxazole ring is a defining feature that distinguishes the target compound from analogs bearing alkyl (e.g., methyl, propyl) or aryl substituents. Guerrero et al. demonstrated that in the N,N-dicyclohexyl-isoxazole-3-carboxamide series, replacing the 5-propyl substituent with a 5-cyclopropyl group on the isoxazole ring yielded an S1P3 receptor allosteric agonist with submicromolar activity and exquisite selectivity over S1P1,2,4,5 receptor subtypes, whereas the 5-propyl analog (the initial HTS hit) showed a different selectivity profile [1]. This study provides direct evidence that the 5-cyclopropylisoxazole motif in the target compound is not merely a decorative substituent but a moiety that can confer target selectivity and metabolic advantages . The methyl ester at the 1-position of the azaspiro core in the target compound further distinguishes it from the dicyclohexyl amide series, offering a different vector for property modulation.

Cyclopropyl impact
Cross-study comparable
Cyclopropyl-for-propyl switch in S1P3 series conferred subtype selectivity and maintained submicromolar potency
5-cyclopropyl motif is a validated pharmacophore for selectivity in lipid receptor family
Data from Guerrero et al.; direct target compound S1P3 data not reported
S1P3 receptor Allosteric agonism Cyclopropyl metabolic stabilization

Ester Handle at 1-Position vs. Carboxamide Analogs: Synthetic Tractability and Prodrug Potential

The target compound carries a methyl ester at the 1-position of the 6-azaspiro[2.5]octane scaffold, in contrast to the carboxamide-terminated analogs such as 6-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-[(6-methyl-2-pyridinyl)methyl]-6-azaspiro[2.5]octane-1-carboxamide (SC-24758770, MW: 445, tPSA: 88.3 Ų) available from commercial screening libraries . The methyl ester provides a lower molecular weight (304.35 vs. 445) and a smaller topological polar surface area, which may improve membrane permeability in cellular assays. Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid for further amide coupling diversification or may serve as a prodrug moiety if the free acid is the active species, as commonly employed in medicinal chemistry programs targeting metabolic diseases [1].

Ester vs. carboxamide
Supporting evidence
MW 304 vs. 445 Da (32% lower); ester enables hydrolysis for further coupling
Methyl ester handle supports late-stage diversification; carboxamide is a synthetic dead-end
Physicochemical comparison based on calculated descriptors
Synthetic building block Ester prodrug Medicinal chemistry diversification

Patent Landscape Positioning: Azaspiro[2.5]octane-Isoxazole Hybrids for Nuclear Receptor Modulation

The target compound falls within the chemical scope of patent US20220127258A1, which claims aromatic ring or heteroaromatic ring compounds incorporating cyclopropyl, azabicyclo-octan, and isoxazol moieties for medical use [1]. This patent, though now abandoned, indicates that the cyclopropylisoxazole-azaspiro[2.5]octane scaffold has been specifically contemplated as a composition-of-matter by pharmaceutical research organizations. Separately, the 6-azaspiro[2.5]octane scaffold has been independently validated in the GLP-1R agonist patent and publication landscape (Aspnes et al., 2023), while bis-5-cyclopropylisoxazole-4-carboxamides have been patented as herbicides (Yang et al., 2023) [2]. The target compound uniquely merges these two independently validated chemotypes into a single structure, which is not covered by the same combination in other accessible patent documents.

Patent landscape
Supporting evidence
Merges 6-azaspiro[2.5]octane and cyclopropylisoxazole chemotypes; within scope of US20220127258A1
Structurally distinct entry point for composition-of-matter claims in metabolic disease targets
Qualitative differentiation; no biological comparison to clinical candidates
FXR agonism Nuclear receptor Patent composition-of-matter

Recommended Procurement and Application Scenarios for Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate Based on Available Evidence


Scaffold-Hopping Starting Point for GLP-1R Agonist Lead Optimization

Based on the validated 6-azaspiro[2.5]octane scaffold in the Pfizer GLP-1R agonist series [1], the target compound can serve as a core scaffold for medicinal chemistry campaigns seeking to develop novel, patent-differentiated small-molecule GLP-1R agonists. The methyl ester handle enables facile diversification at the 1-position, while the 5-cyclopropylisoxazole-3-carbonyl moiety provides a distinct heterocycle attachment point compared to the benzyloxypyrimidine used in the published series.

Nuclear Receptor (FXR) Modulator Screening Library Inclusion

Given the patent precedent for cyclopropyl-azabicyclo-isoxazole compounds as FXR modulators [1], this compound is a rational inclusion in targeted screening libraries for farnesoid X receptor and related nuclear receptor drug discovery programs. Its structural features—spirocyclic rigidity, cyclopropyl metabolic stabilization, and ester synthetic handle—align with established FXR agonist pharmacophore models.

Dual-Target Probe Development: S1P3 Receptor and Metabolic Enzyme Profiling

The 5-cyclopropylisoxazole-3-carbonyl motif has been independently validated as a key pharmacophore for S1P3 receptor allosteric agonism with subtype selectivity [1], while the azaspiro[2.5]octane scaffold has demonstrated compatibility with metabolic enzyme targets. This compound can serve as a dual-purpose probe for profiling S1P receptor family selectivity panels alongside metabolic target assays in early-stage drug discovery.

Agrochemical Lead Generation: HPPD Inhibitor Scaffold Diversification

Although the target compound is a 3-carbonyl isoxazole regioisomer rather than the 4-carboxamide found in optimized HPPD inhibitors [1], it represents a structurally distinct entry point for herbicide lead generation. The 6-azaspiro[2.5]octane scaffold introduces conformational constraint not present in the bis-isoxazole series, which may confer improved crop selectivity or environmental stability profiles when paired with appropriate linker optimization.

Application
Selection Property
Validation Focus
GLP-1R pathway scaffold-hopping studies
6-azaspiro[2.5]octane conformational restriction
GLP-1R agonist assay response and target engagement
Nuclear receptor (FXR) modulator screening
Cyclopropyl-isoxazole pharmacophore alignment
FXR transactivation assay and selectivity panel
Dual-target probe: S1P3 and metabolic enzymes
S1P3 selectivity profile and ester handle
S1P receptor subtype panel and metabolic stability assay
HPPD inhibitor scaffold diversification
Isoxazole regioisomer scaffold geometry
HPPD enzyme inhibition and greenhouse herbicidal activity
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